2-Cyano-4-(4-methoxyphenyl)phenol

Description

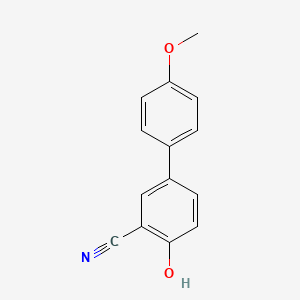

2-Cyano-4-(4-methoxyphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the benzene ring. The cyano group is electron-withdrawing, which may enhance the acidity of the phenolic -OH group compared to non-cyano analogs. Such structural features suggest applications in pharmaceuticals or materials science, though specific biological or industrial uses remain underexplored in available literature .

Properties

IUPAC Name |

2-hydroxy-5-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLPIJPBZLRIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684678 | |

| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-38-5 | |

| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cyano-4-(4-methoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyano-4-(4-methylphenyl)phenol

- Molecular Formula: C₁₄H₁₁NO

- Molar Mass : 209.24 g/mol

- Key Differences : Replaces the methoxy (-OCH₃) group with a methyl (-CH₃) group at the 4-position of the phenyl substituent.

- Impact on Properties: Solubility: The methyl group is less polar than methoxy, likely reducing aqueous solubility. Electron Effects: Methyl is electron-donating, which may slightly decrease phenolic -OH acidity compared to the methoxy analog. Applications: No specific biological data are available, but reduced polarity might limit its utility in hydrophilic environments .

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

- Molecular Formula : C₁₇H₁₈O₃

- Molar Mass : 270.32 g/mol

- Key Differences: Incorporates a propenyl chain linking the 4-methoxyphenyl group to the phenolic ring, along with an additional methoxy substituent at the 2-position.

- Impact on Properties :

- Biological Activity : MMPP demonstrates potent anti-arthritic effects by inhibiting STAT3 activation, reducing pro-inflammatory cytokines.

- Drug-Likeness : Improved solubility and stability compared to its parent compound (BHPB), attributed to the propenyl bridge and methoxy groups.

- Structural Advantage : The extended conjugation from the propenyl group may enhance binding to biological targets .

4-Amino-2-phenylphenol

- Molecular Formula: C₁₂H₁₁NO

- Molar Mass : 185.23 g/mol

- Key Differences: Substitutes the cyano group with an amino (-NH₂) group at the 2-position.

- Impact on Properties: Toxicity: Limited toxicological data exist, but amino groups can pose reactivity risks, necessitating stringent safety protocols (e.g., skin/eye protection during handling). Acidity: The amino group is less electron-withdrawing than cyano, resulting in a less acidic phenolic -OH. Applications: Potential use in dyes or polymers, though unverified in the provided evidence .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Molar Mass (g/mol) | Solubility | Biological Activity | Toxicity Concerns |

|---|---|---|---|---|---|---|

| 2-Cyano-4-(4-methoxyphenyl)phenol | C₁₄H₁₁NO₂ | -CN, 4-OCH₃Ph | 225.25 | Moderate (inferred) | Not reported | Likely high (cyano) |

| 2-Cyano-4-(4-methylphenyl)phenol | C₁₄H₁₁NO | -CN, 4-CH₃Ph | 209.24 | Low | Not reported | Moderate (cyano) |

| MMPP | C₁₇H₁₈O₃ | -OCH₃, propenyl-4-OCH₃Ph | 270.32 | High | Anti-arthritic (STAT3 inhibition) | Low (optimized design) |

| 4-Amino-2-phenylphenol | C₁₂H₁₁NO | -NH₂, Ph | 185.23 | Unknown | Not reported | High (amino group) |

Key Findings and Implications

Methoxy vs. Methyl: Methoxy improves solubility but may reduce thermal stability compared to methyl due to increased polarity.

Biological Relevance: MMPP’s anti-arthritic efficacy highlights the importance of extended conjugation (propenyl chain) and methoxy groups in drug design. This suggests that this compound could be modified similarly for targeted bioactivity .

The absence of toxicity data for this compound warrants precautionary measures in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.